molecular formula C10H24NO2P B014320 Diethyl N,N-Diisopropylphosphoramidite CAS No. 42053-26-9

Diethyl N,N-Diisopropylphosphoramidite

Cat. No. B014320
CAS RN: 42053-26-9
M. Wt: 221.28 g/mol
InChI Key: UUFIBXKHKNIZHL-UHFFFAOYSA-N
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Patent
US07374900B2

Procedure details

This example illustrates a method of preparing an embodiment of the compound of formula II, namely, fluorescein diphosphate tetraethyl ester. 2.5 g of fluorescein (7.5 mmol) is suspended in THF (60 mL) and anhydrous CH2CI2 (mL). 3.1 g of 1H-tetrazole 3.1 g.(44 mmol) is added and stirred at room temperature for ˜1.5 hours or until the reaction mixture becomes a transparent dark yellowish solution. The resulting solution is cooled to 0° C. and 5.0 g of diethyl N. N-diisopropylphosphoramidite (23 mmol) is added dropwise over a period of 3-4 minutes to yield a very light yellow solution. The cooling bath is removed and the reaction stirred at room temperature until TLC shows no starting material remains (˜5 minutes). The reaction is cooled back to 0° C. Rf (fluorescein diphosphite, tetraethyl ester)=0.7-0.75, a quenching spot that becomes fluorescent yellow upon heating; hexanes/EtOAc (3:2) A solution of 3-chloroperoxybenzoic acid (MCPBA) (5.5 g, 32 mmol) in CH2Cl2/CHCl3 (9:1, 50 mL) is prepared, and washed with saturated NaCl (1×50 mL), followed by drying over Na2SO4. The dried solution is added to the 0° C. reaction mixture to yield a cloudy yellowish solution. The cooling bath is removed and the reaction stirred at room temperature until TLC indicates completion (˜10 minutes). The solvent is removed from the reaction mixture in vacuo and the resulting yellow gum is dissolved in EtOAc (˜100 mL). The solution is washed with 10-20% sodium thiosulfate/H2O (1×100 mL), saturated NaHCO3 (1×100 mL), and saturated NaCl (1×100 mL), and dried over Na2SO2. The solvent is removed in vacuo. At this point, TLC in hexanes/EtOAc (3:2) shows two spots: Rf-0.65-0.7, a quenching spot that becomes fluorescent upon heating; and Rf-0.95-1.0, a quenching spot that does not fluoresce upon heating. 50 mL of methanol are added to the gum to precipitate the high-Rf material. The solid is removed by filtration, and methanol is removed from the filtrate in vacuo. The resulting product is purified by column chromatography under the following conditions:
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fluorescein diphosphate tetraethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
CH2Cl2 CHCl3
Quantity
50 mL
Type
reactant
Reaction Step Six
Name
Quantity
60 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1C=[CH:3][C:4]([C:23]([OH:25])=[O:24])=[C:5](C2C3C=CC(O)=CC=3OC3C=2C=CC(C=3)=O)[CH:6]=1.N1C=NN=N1.C(N(C(C)C)P(OCC)[O:36]CC)(C)C.[CH2:45]([Cl:47])Cl.C(Cl)(Cl)Cl>C1COCC1>[Cl:47][C:45]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:1]=1)[C:23]([O:25][OH:36])=[O:24] |f:3.4|

Inputs

Step One
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
fluorescein diphosphate tetraethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
C=1C=CC(=C(C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Step Four
Name
Quantity
3.1 g
Type
reactant
Smiles
N1N=NN=C1
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)N(P(OCC)OCC)C(C)C
Step Six
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
CH2Cl2 CHCl3
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl.C(Cl)(Cl)Cl
Step Seven
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for ˜1.5 hours or until the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(44 mmol) is added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to yield a very light yellow solution
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature until TLC
CUSTOM
Type
CUSTOM
Details
(˜5 minutes)
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled back to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
upon heating
WASH
Type
WASH
Details
washed with saturated NaCl (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over Na2SO4
ADDITION
Type
ADDITION
Details
The dried solution is added to the 0° C. reaction mixture
CUSTOM
Type
CUSTOM
Details
to yield a cloudy yellowish solution
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature until TLC
CUSTOM
Type
CUSTOM
Details
completion (˜10 minutes)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solvent is removed from the reaction mixture in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting yellow gum is dissolved in EtOAc (˜100 mL)
WASH
Type
WASH
Details
The solution is washed with 10-20% sodium thiosulfate/H2O (1×100 mL), saturated NaHCO3 (1×100 mL), and saturated NaCl (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO2
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
upon heating
TEMPERATURE
Type
TEMPERATURE
Details
upon heating
ADDITION
Type
ADDITION
Details
50 mL of methanol are added to the gum
CUSTOM
Type
CUSTOM
Details
to precipitate the high-Rf material
CUSTOM
Type
CUSTOM
Details
The solid is removed by filtration, and methanol
CUSTOM
Type
CUSTOM
Details
is removed from the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting product is purified by column chromatography under the following conditions

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32 mmol
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.